Technical Guide: Synthesis of 4-Azido-6,8-difluoro-2-methylquinoline
Technical Guide: Synthesis of 4-Azido-6,8-difluoro-2-methylquinoline
This technical guide details the synthesis of 4-Azido-6,8-difluoro-2-methylquinoline , a specialized heteroaromatic scaffold often utilized in photoaffinity labeling and click-chemistry applications for kinase inhibitor research.
The synthesis follows a convergent Conrad-Limpach-Gould-Jacobs type pathway, chosen for its reliability in handling electron-deficient anilines (2,4-difluoroaniline), followed by nucleophilic aromatic substitution (
Target Molecule: 4-Azido-6,8-difluoro-2-methylquinoline
Molecular Formula:
Part 1: Retrosynthetic Analysis & Strategy
Strategic Rationale
The 4-azido moiety is high-energy and sensitive to thermal decomposition. Therefore, it must be introduced in the final step under mild nucleophilic substitution conditions. The core quinoline scaffold is constructed early using a condensation-cyclization strategy suitable for the electron-withdrawing nature of the fluorine substituents.
-
Azidation (
): Displacement of a 4-chloro leaving group using Sodium Azide ( ). This leverages the activation of the C4 position by the quinoline nitrogen. -
Chlorination: Conversion of the tautomeric 4-hydroxyquinoline (4-quinolone) using Phosphoryl Chloride (
). -
Cyclization: Thermal closure of an
-anilinocrotonate intermediate. -
Condensation: Formation of the enamine from 2,4-difluoroaniline and ethyl acetoacetate.
Reaction Pathway Diagram
Caption: Retrosynthetic pathway from 2,4-difluoroaniline to the target azido-quinoline.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4(1H)-one
The construction of the bicycle requires overcoming the electron-withdrawing effect of the two fluorine atoms, which reduces the nucleophilicity of the aniline.
Reagents:
-
2,4-Difluoroaniline (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Acetic acid (glacial, catalytic) or HCl (conc., 2-3 drops)
-
Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture)
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,4-difluoroaniline (50 mmol) and ethyl acetoacetate (60 mmol) in benzene or toluene (100 mL). Add catalytic acid.[1] Reflux until the theoretical amount of water is collected (approx. 3-4 hours).
-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The disappearance of aniline indicates formation of the enamine (ethyl 3-((2,4-difluorophenyl)amino)but-2-enoate).
-
-
Solvent Swap: Concentrate the reaction mixture under reduced pressure to obtain the crude enamine oil.
-
Cyclization: Heat Dowtherm A (50 mL) to a rolling boil (~250°C). Critical: The high temperature is required to overcome the activation energy for the intramolecular substitution.
-
Addition: Add the crude enamine dropwise to the boiling Dowtherm A. Maintain temperature for 15–20 minutes.
-
Workup: Cool the mixture to room temperature. Dilute with hexanes (100 mL) to precipitate the quinolone product. Filter the solid, wash copiously with hexanes to remove Dowtherm A, and dry.
Yield Expectation: 65–75% Appearance: Off-white to pale yellow solid.
Step 2: Synthesis of 4-Chloro-6,8-difluoro-2-methylquinoline
Conversion of the tautomeric hydroxyl group to a chloride leaving group.
Reagents:
-
6,8-Difluoro-2-methylquinolin-4(1H)-one (from Step 1)
-
Phosphoryl chloride (
, excess, solvent/reagent)
Protocol:
-
Place the quinolone (20 mmol) in a dry flask.
-
Carefully add
(10 mL, ~5-6 eq) under an inert atmosphere ( ). -
Reflux the mixture (
) for 2 hours. The suspension should clear as the starting material is consumed. -
Quenching (Exothermic): Cool the mixture. Pour slowly onto crushed ice/ammonia water mixture with vigorous stirring to neutralize the acid and precipitate the free base.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc).
Yield Expectation: 80–90%
Data:
Step 3: Synthesis of 4-Azido-6,8-difluoro-2-methylquinoline
The critical
Reagents:
-
4-Chloro-6,8-difluoro-2-methylquinoline (1.0 eq)[3]
-
Sodium Azide (
, 1.5 eq) -
DMF (Anhydrous)
Protocol:
-
Dissolve the chloro-quinoline (5 mmol) in anhydrous DMF (10 mL).
-
Add Sodium Azide (7.5 mmol) in a single portion.
-
Reaction: Heat to
for 4–6 hours.-
Why
? Higher temperatures increase the risk of azide decomposition or ring expansion; lower temperatures may be sluggish due to the steric hindrance of the 2-methyl group.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate immediately.
-
Isolation: Filter the solid. Wash with cold water to remove residual DMF and excess
. -
Drying: Dry under high vacuum at room temperature. Do not heat dry.
Yield Expectation: 75–85% Appearance: Pale yellow to beige solid.
Part 3: Safety & Handling (The "Self-Validating" System)
Working with azides requires a strict safety protocol.[2][4][5][6] The following decision tree ensures operator safety.
Caption: Mandatory safety decision tree for handling sodium azide reactions.
Critical Safety Rules:
-
No Halogenated Solvents: Never use DCM or Chloroform with Sodium Azide; it forms highly explosive di- and tri-azidomethane.
-
No Metals: Use plastic or glass spatulas. Sodium azide reacts with Copper and Lead to form shock-sensitive metal azides.
-
Light Sensitivity: Store the final product in amber vials wrapped in foil. 4-Azidoquinolines are photo-active (photoaffinity probes) and will decompose to nitrenes upon UV exposure.
Part 4: Characterization Data
1. Infrared Spectroscopy (IR):
-
Diagnostic Peak: Strong absorption at 2100–2150 cm⁻¹ (Azide asymmetric stretch). This is the definitive confirmation of the substitution.
-
Absence of broad OH stretch (3200-3400 cm⁻¹) from the quinolone.
2. ¹H NMR (400 MHz, CDCl₃) - Predicted:
- 2.70 ppm (s, 3H): Methyl group at C2.
-
7.2–7.5 ppm (m, 2H): Aromatic protons at C5 and C7. The fluorine coupling (
) will cause these signals to appear as complex multiplets (ddd). - 7.9 ppm (s, 1H): Proton at C3 (Quinoline ring). This singlet is characteristic; it may shift slightly upfield relative to the 4-chloro precursor due to the mesomeric donation of the azide.
3. Mass Spectrometry (ESI-MS):
- : 221.06 m/z.
-
Note: In MS, azides often lose
(M-28) easily. Watch for a fragment at m/z ~193 (Nitrene species).
References
- Title: Synthesis and biological evaluation of 4-azidoquinoline derivatives.
-
Synthesis of 4-Chloro-2-methylquinolines
- Title: Synthesis of 4-chloro-6,8-difluoro-2-methyl-quinoline (CAS 288151-31-5).
- Source: PubChem / RLavie.
-
URL:[Link]
-
Azide Safety Protocols
-
Cyclization of Fluoroanilines
- Title: Comparative synthesis of substituted 2-methylquinolin-4(1H)-one.
- Source: International Journal of Pharmaceutical Sciences and Research (IJPSR).
-
URL:[Link]
